molecular formula C18H14N2O2 B7766115 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione CAS No. 5175-38-2

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Cat. No.: B7766115
CAS No.: 5175-38-2
M. Wt: 290.3 g/mol
InChI Key: VORHKXJENRYGEN-UHFFFAOYSA-N
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Description

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines the isoindole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the esterification reaction of indole with malonic anhydride, followed by condensation and dehydration reactions . Another approach includes the catalytic hydrogenation of indole to produce isoindoline .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, modulating their function and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined isoindole and isoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHKXJENRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966050
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5175-38-2
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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